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Compound of Interest

Compound Name: N-(2,3-Epoxypropyl)phthalimide

Cat. No.: B140011 Get Quote

An essential chiral building block, (S)-N-(2,3-Epoxypropyl)phthalimide, serves as a

cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry.[1]

[2] Its structure incorporates a strained, highly reactive epoxide ring and a phthalimide-

protected amine, making it an ideal precursor for introducing specific stereochemistry into

complex molecules.[1] This intermediate is pivotal for the enantioselective synthesis of a wide

range of Active Pharmaceutical Ingredients (APIs), ensuring the production of drugs with high

purity, improved efficacy, and reduced side effects.[2]

Application in Drug Development
(S)-N-(2,3-Epoxypropyl)phthalimide is a versatile intermediate for synthesizing various

therapeutic agents. Its primary application lies in the production of chiral β-amino alcohols, a

structural motif prevalent in many bioactive compounds.[1]

Key therapeutic classes synthesized using this chiral synthon include:

Cardiovascular Drugs: Most notably, it is used in the synthesis of β-blockers such as (S)-

Propranolol and (S)-Atenolol, where the (S)-enantiomer is responsible for the therapeutic

activity.[3][4] For instance, the β-blocking activity of (S)-propranolol is approximately 98 times

higher than its (R)-enantiomer.[3][5]

Antibiotics: It is a key precursor in the synthesis of Linezolid, an important antibiotic for

treating serious Gram-positive bacterial infections.[2]
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Anticoagulants: The blockbuster drug Rivaroxaban, used to prevent and treat

thromboembolic disorders, relies on this intermediate to establish the correct

stereochemistry.[2][6]

Core Reaction: Nucleophilic Ring-Opening
The synthetic utility of (S)-N-(2,3-Epoxypropyl)phthalimide stems from the regioselective

ring-opening of its strained epoxide ring by a variety of nucleophiles.[1] This reaction, typically

with amines, alcohols, or thiols, proceeds with high fidelity, allowing for the creation of a chiral

center with a defined configuration, leading to the formation of β-amino alcohols and their

derivatives.[1][7]

Caption: General mechanism of nucleophilic ring-opening.

Data Summary
Physical and Chemical Properties

Property Value Reference

CAS Number 161596-47-0 [8][9][10]

Molecular Formula C₁₁H₉NO₃ [9][10]

Molecular Weight 203.19 g/mol [9][10]

Appearance
White to off-white crystalline

powder
[8][11]

Melting Point 92-104 °C [11]

Purity >98.0% (GC), >98.0% ee [11]

Synonyms
(S)-N-Glycidylphthalimide, (S)-

(+)-Glycidyl Phthalimide
[10][11]
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Drug
Starting
Materials

Key Steps Yield
Enantiomeri
c Excess
(ee)

Reference

(S)-Atenolol

2-(4-

hydroxyphen

yl)acetamide,

Epichlorohydr

in,

Isopropylami

ne

Enzymatic

kinetic

resolution of

chlorohydrin

intermediate

with CALB

60% >99% [4][12]

(S)-

Propranolol

α-naphthol,

Epichlorohydr

in,

Isopropylami

ne

Kinetic

resolution of

glycidyl ether

intermediate

with

Zn(NO₃)₂/(+)-

tartaric acid

90%
High (not

specified)
[5]

(S)-Bisoprolol

4-((2-

isopropoxyet

hoxy)methyl)

phenol,

Epichlorohydr

in,

Isopropylami

ne

Lipase B-

catalyzed

transesterific

ation of

chlorohydrin

intermediate

19% 96% [13]

Experimental Protocols
Protocol 1: Synthesis of (S)-Atenolol via
Chemoenzymatic Resolution
This protocol outlines a multi-step synthesis of enantiopure (S)-Atenolol, employing a key

lipase-catalyzed kinetic resolution.[4][12][14]
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Step 1: Synthesis of Racemic Chlorohydrin
React 2-(4-hydroxyphenyl)acetamide with epichlorohydrin

in the presence of NaOH.

Step 2: Conversion to Pure Chlorohydrin
Treat mixture with LiCl and acetic acid in THF

to yield pure racemic chlorohydrin (2a).

Purification

Step 3: Kinetic Resolution
Resolve racemic chlorohydrin with Candida antarctica

lipase B (CALB) and vinyl butanoate in acetonitrile.

Enzymatic Reaction

Step 4: Isolation of (R)-Chlorohydrin
Separate the unreacted (R)-chlorohydrin (>99% ee)

from the acetylated (S)-enantiomer.

Chromatographic Separation

Step 5: Amination
React (R)-chlorohydrin with isopropylamine in water

to yield (S)-Atenolol.

Nucleophilic Substitution

Final Product
(S)-Atenolol

(>99% ee, 60% yield)

Click to download full resolution via product page

Caption: Workflow for the chemoenzymatic synthesis of (S)-Atenolol.
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Methodology:

Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a): To a solution of

2-(4-hydroxyphenyl)acetamide (1) in water, add sodium hydroxide and epichlorohydrin.[14]

[15] Stir the reaction mixture at room temperature. Upon completion, add lithium chloride and

acetic acid in tetrahydrofuran to obtain the pure racemic chlorohydrin (2a).[4][14][15]

Lipase-Catalyzed Kinetic Resolution: Dissolve the racemic chlorohydrin (2a) in acetonitrile.

[15] Add vinyl butanoate and Candida antarctica lipase B (CALB).[15] Incubate the mixture

with shaking and monitor the reaction by chiral HPLC until the desired enantiomeric excess

of the (R)-chlorohydrin is achieved.[15]

Synthesis of (S)-Atenolol: Separate the enantiopure (R)-4-(3-chloro-2-

hydroxypropoxy)benzeneacetamide (>99% ee) from the acetylated (S)-enantiomer by

column chromatography.[15] React the purified (R)-chlorohydrin with an excess of

isopropylamine in water.[4][12] Stir the reaction at room temperature for 48 hours.[15] Isolate

the crude (S)-Atenolol by filtration to yield the final product with >99% ee and 99% purity.[4]

[12]

Protocol 2: General Synthesis of Chiral β-Amino
Alcohols
This protocol describes a general, metal- and solvent-free method for the ring-opening of (S)-N-
(2,3-Epoxypropyl)phthalimide with a primary or secondary amine to produce the

corresponding β-amino alcohol derivative.[7]

Methodology:

To a reaction vessel, add (S)-N-(2,3-Epoxypropyl)phthalimide (1.0 eq.).

Add the desired amine (1.2 eq.).

Add acetic acid (1.5 eq.) to the mixture.

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting epoxide is consumed.
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Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl

acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the

acetic acid.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield the pure

phthalimide-protected β-amino alcohol.

Note: The phthalimide protecting group can be subsequently removed via hydrazinolysis (e.g.,

using hydrazine hydrate in ethanol) to yield the free primary amine.[16][17]

Logical Pathway in Chiral Drug Synthesis
(S)-N-(2,3-Epoxypropyl)phthalimide acts as a foundational chiral synthon, enabling access to

a diverse range of enantiomerically pure pharmaceutical compounds. Its strategic application

simplifies complex syntheses and ensures the stereochemical integrity of the final drug product.
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Caption: Synthetic pathway from chiral synthon to various APIs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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